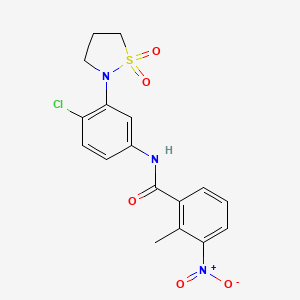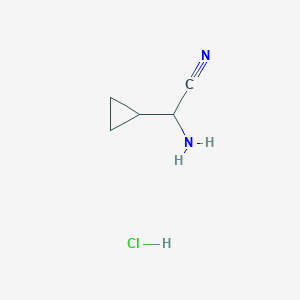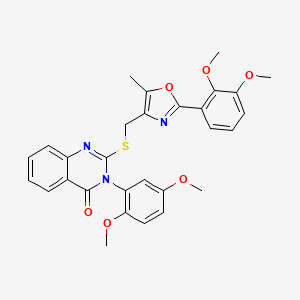
3-(2,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad spectrum antitumor activity, with some compounds showing 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through the inhibition of EGFR-TK and B-RAF kinase, indicating their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antioxidant Activity
Hybrid molecules containing the quinazolin-4(3H)-one heterocycle moiety and derivatized with polyphenolic compounds exhibited high antioxidant activity compared to ascorbic acid and Trolox. These compounds displayed higher cytotoxicity against cancerous cell types and high compatibility with normal cells, underlining their therapeutic potential (Raluca Pele et al., 2022).
Antimicrobial Activity
Amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial potential of these peptide derivatives suggests their use in developing novel compounds for fighting microbial resistance (B. Kapoor et al., 2017).
Diuretic Agents
Quinazolin‐4(3H)‐one derivatives containing heterocyclic moieties like thiazole or thiadiazole were synthesized and evaluated for their expected diuretic activity. Some compounds showed significant diuretic effects, indicating the potential of quinazolinone derivatives in developing new diuretic agents (A. R. Maarouf et al., 2004).
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their antiviral activity against various respiratory and biodefense viruses. Some compounds exhibited promising antiviral properties, particularly against influenza A and Venezuelan equine encephalitis viruses, underscoring the potential of quinazolinone derivatives in antiviral therapy (P. Selvam et al., 2007).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-22(30-27(38-17)20-10-8-12-25(36-4)26(20)37-5)16-39-29-31-21-11-7-6-9-19(21)28(33)32(29)23-15-18(34-2)13-14-24(23)35-3/h6-15H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDVULJWPNGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2843484.png)
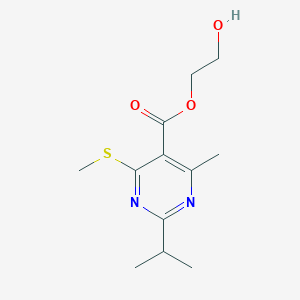
![N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)
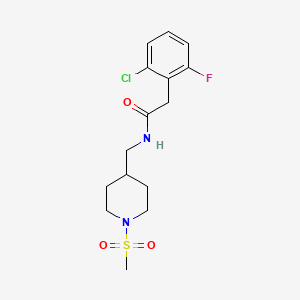


![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)
![Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2843498.png)
![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)
